2-[(Oct-1-en-1-yl)sulfanyl]naphthalene
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Overview
Description
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an oct-1-en-1-yl group and a sulfanyl group
Preparation Methods
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene typically involves the reaction of naphthalene derivatives with oct-1-en-1-yl sulfide. One common synthetic route includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted naphthalene derivatives.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene include other naphthalene derivatives with sulfur-containing substituents, such as:
- 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of an oct-1-en-1-yl group and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830320-91-7 |
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Molecular Formula |
C18H22S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-oct-1-enylsulfanylnaphthalene |
InChI |
InChI=1S/C18H22S/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-15H,2-6H2,1H3 |
InChI Key |
RIPWGUIOLVGLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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